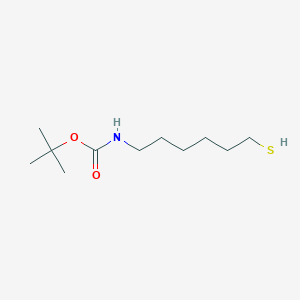

tert-butyl N-(6-sulfanylhexyl)carbamate

Description

tert-Butyl N-(6-sulfanylhexyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amine moiety on a hexyl chain terminated with a sulfhydryl (-SH) group. This compound is structurally significant in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group serves to protect amines during multi-step reactions, while the sulfanyl group enables thiol-mediated conjugation or metal coordination .

Properties

IUPAC Name |

tert-butyl N-(6-sulfanylhexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2S/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-15/h15H,4-9H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCPAESMCGEPNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478691-29-1 | |

| Record name | tert-butyl N-(6-sulfanylhexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-sulfanylhexyl)carbamate typically involves the protection of amines using tert-butyl carbamate. One common method is the reaction of 6-aminohexanethiol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(6-sulfanylhexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-(6-sulfanylhexyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study the interactions of sulfanyl-containing molecules with biological systems. It can be used to modify proteins and peptides, aiding in the investigation of protein function and structure .

Medicine: Its ability to modify biological molecules makes it a valuable tool in the design of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(6-sulfanylhexyl)carbamate involves its ability to interact with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-(6-sulfanylhexyl)carbamate with analogous carbamates, focusing on structural variations, applications, and inferred properties.

tert-Butyl Carbamates with Hydroxy Substituents

- tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0): Features a rigid cyclopentane ring with a hydroxyl group, enhancing stereochemical control in asymmetric synthesis. Its constrained geometry contrasts with the linear hexyl chain of the sulfanyl derivative, impacting solubility (hydroxy groups increase hydrophilicity) .

- tert-Butyl N-(6-hydroxyhexyl)carbamate (Synonyms: BOC-AHX(6)-OL): Shares the hexyl backbone but substitutes sulfanyl with a hydroxyl group. This analog is widely used in linker chemistry for drug conjugates due to its balanced hydrophilicity and ease of functionalization .

Fluorinated and Heterocyclic Carbamates

- tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-47-9): Incorporates fluorine and a piperidine ring, enhancing metabolic stability and bioavailability compared to aliphatic chains. Fluorine’s electronegativity alters electronic properties, influencing binding affinity in medicinal chemistry .

- tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4): The methyl-piperidine moiety introduces steric hindrance, affecting substrate selectivity in enzyme inhibition studies. This contrasts with the sulfanylhexyl derivative’s flexibility .

Sulfur-Containing Analogs

Sulfanyl groups, however, offer unique redox activity and metal-binding capabilities absent in nitrogenous analogs.

Key Comparative Data

Biological Activity

tert-Butyl N-(6-sulfanylhexyl)carbamate is a compound that has garnered attention in the fields of organic chemistry and biological research due to its unique structural features and potential applications. The sulfanyl group in its structure allows for specific interactions with biological systems, making it a valuable tool for studying protein modifications and other biochemical processes.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₂₃NO₂S. The compound features a tert-butyl group, a carbamate functional group, and a sulfanyl side chain that plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with thiol groups in proteins. This interaction can lead to covalent modifications that alter protein function. Additionally, the carbamate group can engage in hydrogen bonding and other non-covalent interactions, further influencing the compound's activity.

1. Protein Modification

This compound is utilized in biological research to modify proteins and peptides, which aids in the investigation of protein structure and function. The sulfanyl group can form covalent bonds with thiols, allowing researchers to study the effects of such modifications on enzymatic activity and protein stability.

2. Therapeutic Potential

Due to its ability to modify biological molecules, this compound is explored as a potential therapeutic agent. Its reactivity with thiols suggests applications in designing drugs that target specific proteins involved in diseases.

Case Studies

- Enzyme Inhibition : Studies have demonstrated that compounds similar to this compound exhibit enzyme inhibition properties, which could be relevant for drug development targeting specific enzymes involved in metabolic pathways.

- Receptor Binding : Research indicates that this compound may interact with various receptors, altering their signaling pathways. Such interactions could have implications for developing treatments for conditions where receptor modulation is beneficial.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl N-(6-aminohexyl)carbamate | Amino group instead of sulfanyl | Less reactive towards thiols |

| tert-Butyl N-(6-hydroxyhexyl)carbamate | Hydroxy group instead of sulfanyl | Different interaction profile |

The presence of the sulfanyl group in this compound confers unique reactivity that distinguishes it from other carbamates, enhancing its utility in biochemical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.